Fmoc-Lys-OMe.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

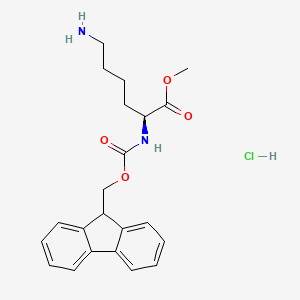

methyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRSKAFOHYTUAS-BDQAORGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856389 | |

| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847658-45-1 | |

| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fmoc-Lys-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and applications of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl). This key building block is instrumental in the field of peptide synthesis, a cornerstone of drug discovery and development.

Core Chemical Properties

This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is esterified as a methyl ester. The hydrochloride salt form enhances its solubility and stability.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| CAS Number | 847658-45-1 | [1][2] |

| Molecular Formula | C₂₂H₂₇ClN₂O₄ | [1][2] |

| Molecular Weight | 418.91 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 125 - 127 °C | [2] |

| Optical Rotation | [α]²⁰D = -10 ± 1° (c=2 in MeOH) | [2] |

| Purity | ≥97% (HPLC) | [1][2] |

Solubility and Storage

Storage Conditions: For long-term stability, this compound should be stored at -10°C to -20°C.[2][3] When stored as a solid, it is stable for years.[4] In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is shipped at room temperature and is stable for short periods during transit.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptides.[2][5] The Fmoc group provides a base-labile protecting group for the α-amino function, which can be selectively removed under mild conditions, leaving acid-labile side-chain protecting groups intact.[6]

The SPPS Workflow

The incorporation of an amino acid, such as this compound, into a growing peptide chain on a solid support follows a cyclical process. The diagram below illustrates the key steps in this workflow.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in SPPS.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to expose the N-terminal amine for the subsequent coupling reaction. This is typically achieved using a solution of piperidine in DMF.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

20% (v/v) piperidine in DMF

-

DMF (N,N-Dimethylformamide) for washing

-

Reaction vessel for SPPS

Procedure:

-

Swell the peptide-resin in DMF for at least 1 hour.[7]

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1]

-

Agitate the mixture at room temperature for 2 minutes.[1]

-

Drain the piperidine solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate the mixture for an additional 5-10 minutes at room temperature.[1][8]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times with 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

-

An optional Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating complete deprotection.[4]

Peptide Coupling

Once the N-terminal amine is deprotected, the next Fmoc-protected amino acid, in this case, this compound, is introduced and coupled to the growing peptide chain. This process requires the activation of the carboxylic acid of the incoming amino acid.

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

DMF

Procedure:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add HATU (3-5 equivalents) and HOBt (3-5 equivalents) to the amino acid solution.[7][9]

-

Add DIPEA (6-10 equivalents) to the activation mixture. The solution should change color, indicating the activation of the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[5]

-

After the coupling reaction is complete, drain the solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[7]

Cleavage and Global Deprotection

The final step in SPPS is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of any remaining side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in a "cleavage cocktail" containing scavengers.

Materials:

-

Synthesized peptide-resin

-

Cleavage Cocktail (a common example is Reagent B):

-

88% TFA

-

5% Phenol

-

5% Water

-

2% Triisopropylsilane (TIS)[10]

-

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Centrifuge tubes

Procedure:

-

Ensure the N-terminal Fmoc group of the final amino acid has been removed.[11]

-

Dry the peptide-resin under vacuum.

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10]

-

Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.[5][10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.[12]

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10-20 times the volume of the TFA solution).[10] A white precipitate should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[10]

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound is not directly involved in biological signaling pathways. Its significance lies in its role within the logical workflow of peptide synthesis, which enables the creation of peptides that can interact with and modulate signaling pathways. The following diagram illustrates the logical relationship of the key components in the peptide coupling step.

Caption: Logical relationship of components in the peptide coupling reaction.

Conclusion

This compound is a vital and versatile reagent in the field of peptide chemistry. Its well-defined chemical properties and its role in the robust and efficient Fmoc-based solid-phase peptide synthesis methodology make it an indispensable tool for researchers and scientists in academia and the pharmaceutical industry. The detailed protocols provided in this guide offer a practical framework for the successful application of this compound in the synthesis of custom peptides for a wide range of research and drug development applications.

References

- 1. peptide.com [peptide.com]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. cphi-online.com [cphi-online.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

Fmoc-Lys-OMe·HCl: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Lys-OMe·HCl, a critical amino acid derivative for peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, molecular properties, and its application in solid-phase peptide synthesis (SPPS), complete with a detailed experimental workflow.

Core Compound Specifications

Fmoc-Lys-OMe·HCl, systematically named (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, is a lysine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified as a methyl ester.[1] The hydrochloride salt enhances the compound's stability and solubility.

A summary of its key quantitative data is presented in the table below:

| Property | Value | References |

| Molecular Formula | C₂₂H₂₇ClN₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 418.91 g/mol | [1][2][3][6] |

| CAS Number | 847658-45-1 | [1][2][3] |

| Appearance | White to off-white solid/powder | [2][3] |

| Purity | ≥97% | [1][5] |

| Melting Point | 125 - 127 °C | [3] |

Application in Solid-Phase Peptide Synthesis

Fmoc-Lys-OMe·HCl is a fundamental building block in Fmoc-based solid-phase peptide synthesis, a technique that enables the stepwise assembly of amino acids to form a desired peptide sequence on a solid support. The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, to allow for the coupling of the next amino acid in the sequence.

The use of Fmoc-protected amino acids like Fmoc-Lys-OMe·HCl offers several advantages, including the mild deprotection conditions, which preserve acid-labile side-chain protecting groups and the linkage to the solid support.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the typical workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-Lys-OMe·HCl, into a growing peptide chain during solid-phase peptide synthesis.

Detailed Experimental Protocol: General Fmoc-SPPS Cycle

This protocol outlines the key steps for the incorporation of an Fmoc-protected amino acid into a peptide sequence on a solid support.

1. Resin Swelling:

-

The solid support resin (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction conditions.

2. Fmoc Deprotection:

-

The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF.

-

This reaction is typically carried out for a short period (e.g., 5-10 minutes) and may be repeated to ensure complete deprotection.

3. Washing:

-

Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling:

-

The next Fmoc-protected amino acid (e.g., Fmoc-Lys-OMe·HCl) is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.

-

The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) to form the new peptide bond.

5. Washing:

-

After the coupling reaction, the resin is washed again with DMF to remove any unreacted reagents and byproducts.

6. Repetition of the Cycle:

-

Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

-

This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[3]

8. Peptide Purification:

-

The crude peptide is precipitated, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a foundational understanding of Fmoc-Lys-OMe·HCl and its application in peptide synthesis. For specific applications, optimization of coupling times, reagents, and cleavage cocktails may be necessary.

References

- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Lys-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl), a critical building block in peptide synthesis and related fields of medicinal chemistry. The strategic use of protecting groups, specifically the acid-labile Boc group and the base-labile Fmoc group, allows for the selective modification of the lysine side chain, making this compound a versatile tool for creating complex peptide structures.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH). The core of the strategy relies on the orthogonal nature of the Fmoc and Boc protecting groups. The Fmoc group is stable under acidic conditions but is readily cleaved by bases like piperidine, while the Boc group is stable to bases but is removed by strong acids such as trifluoroacetic acid (TFA).[1][2]

The overall synthetic pathway involves:

-

Esterification: The carboxylic acid moiety of Fmoc-Lys(Boc)-OH is converted to its methyl ester, yielding Fmoc-Lys(Boc)-OMe.

-

Selective Deprotection: The Boc group on the ε-amino group of the lysine side chain is selectively removed under acidic conditions to produce the free amine, which is subsequently protonated to form the hydrochloride salt.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Fmoc-Lys(Boc)-OH | ≥98% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercially Available |

| Methyl Iodide (MeI) | Reagent Grade | Commercially Available |

| 0.1 M Hydrochloric Acid (HCl) | Aqueous Solution | Prepared in-house |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Toluene | Reagent Grade | Commercially Available |

Synthesis of Fmoc-Lys(Boc)-OMe

This procedure is adapted from a general method for the esterification of Fmoc-protected amino acids.[3]

-

Reaction Setup: In a round-bottom flask, dissolve Fmoc-Lys(Boc)-OH (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) followed by the dropwise addition of methyl iodide (MeI) (1.2 equivalents).

-

Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for an extended period, up to several days, to ensure completion.[3]

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash twice with 0.1 M aqueous HCl.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Lys(Boc)-OMe.

Synthesis of this compound

This protocol involves the selective removal of the Boc protecting group under acidic conditions.

-

Dissolution: Dissolve the crude Fmoc-Lys(Boc)-OMe from the previous step in a 1:1 (v/v) mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[4]

-

Deprotection: Stir the resulting solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Removal of Volatiles: Remove the volatile components (DCM and excess TFA) under a stream of nitrogen, followed by co-evaporation with diethyl ether multiple times to ensure complete removal of TFA.[4] This will yield the crude product as the trifluoroacetate salt.

-

Salt Conversion and Purification: To convert the trifluoroacetate salt to the hydrochloride salt and to purify the product, proceed with the purification protocol outlined below.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual reagents. A common method for purifying Fmoc-amino acid derivatives is recrystallization or washing with a suitable solvent.[5]

-

Toluene Wash/Recrystallization: Suspend the crude product in toluene.[5][6] Heat the suspension to approximately 50°C with stirring for about 1 hour.[5][6]

-

Cooling and Crystallization: Allow the mixture to cool to room temperature and continue stirring for an additional 2 hours to facilitate crystallization.[5][6]

-

Isolation: Filter the solid product and wash with cold toluene.

-

Drying: Dry the purified this compound under vacuum at a temperature not exceeding 50°C to obtain a white to off-white solid.[5][6]

Data Presentation

Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Fmoc-Lys(Boc)-OH | C₂₇H₃₄N₂O₆ | 482.57 | Starting Material |

| Fmoc-Lys(Boc)-OMe | C₂₈H₃₆N₂O₆ | 496.60 | Intermediate |

| This compound | C₂₂H₂₇ClN₂O₄ | 418.91 | Final Product |

Characterization Data for this compound

| Property | Typical Value |

| Appearance | White to off-white powder[6] |

| Purity (HPLC) | ≥97%[7] |

| Melting Point | 125 - 127 °C[6] |

| Molecular Formula | C₂₂H₂₇ClN₂O₄[6][7] |

| Molecular Weight | 418.91[6][7] |

Note: Specific reaction yields are dependent on experimental conditions and scale and are not consistently reported in the literature. However, similar synthetic transformations often proceed with good to excellent yields.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Purification Process

Caption: Purification process for this compound.

Conclusion

The synthesis and purification of this compound are straightforward procedures that leverage the principles of orthogonal protecting group chemistry. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to produce this valuable compound for applications in peptide synthesis and drug development. Careful execution of the experimental steps and rigorous purification are key to obtaining a high-purity product suitable for demanding synthetic applications.

References

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ajpamc.com [ajpamc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

Technical Guide: Solubility of Fmoc-Lys-OMe.HCl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl). The solubility of protected amino acids is a critical parameter in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), where inefficient dissolution can lead to poor reaction kinetics and impure products. This document summarizes available solubility data, outlines a detailed experimental protocol for its determination, and illustrates key processes through diagrams.

Overview of this compound Solubility

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by an Fmoc group and the carboxyl group is protected as a methyl ester. The hydrochloride salt form generally enhances the compound's stability and solubility in various solvents.[1] The solubility is influenced by several factors, including the polarity of the solvent, temperature, and the purity of both the solute and the solvent.

While comprehensive quantitative data across a wide range of organic solvents is not extensively published, available information and data for structurally similar compounds provide a strong basis for solvent selection.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for this compound and related Fmoc-amino acid derivatives. It is important to note that solubility should be empirically determined for specific applications and conditions.[2]

| Solvent | Abbreviation | Solvent Type | Compound | Solubility | Concentration (M) | Notes |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | This compound | 100 mg/mL[3][4] | ~0.239 M | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility.[3][4] |

| Dichloromethane | DCM | Nonpolar | Fmoc-Lys-OH.HCl | Soluble[5][6] | Data not available | A common solvent for washing steps and some coupling reactions.[2][7] |

| Chloroform | CHCl₃ | Nonpolar | Fmoc-Lys-OH.HCl | Soluble[5][6] | Data not available | Qualitative data for the related non-esterified compound. |

| Ethyl Acetate | EtOAc | Polar Aprotic | Fmoc-Lys-OH.HCl | Soluble[5][6] | Data not available | Qualitative data for the related non-esterified compound. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Fmoc-Lys-OH.HCl | Soluble[5][6] | Data not available | Qualitative data for the related non-esterified compound. |

| N,N-Dimethylformamide | DMF | Polar Aprotic | General Fmoc-Amino Acids | Generally Good to Excellent[2] | > 0.4 M | A standard solvent in SPPS, though impurities can cause Fmoc group degradation.[2][7][8] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | General Fmoc-Amino Acids | Generally Highly Soluble[9] | > 0.4 M | Often preferred over DMF for its higher polarity and solvating efficiency.[7][8][9] |

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise and reliable quantitative solubility data, the saturation shake-flask method is the recommended standard.[9] This protocol determines the thermodynamic equilibrium solubility of this compound in a selected solvent.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should have a visible layer of undissolved solid at the bottom.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.[9]

-

Immediately filter the sample through a syringe filter to remove all undissolved microparticles. This step is critical to prevent artificially high solubility measurements.[9]

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.[9]

-

Analyze the diluted sample using the HPLC system to determine the precise concentration of this compound.

-

-

Quantification:

-

Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.[9]

-

The final solubility can be expressed in units such as mg/mL, g/L, or Molarity (mol/L).

-

Preparation of HPLC Calibration Curve

-

Stock Solution: Prepare a stock solution of this compound with a precisely known concentration in the solvent.[9]

-

Standard Solutions: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of varying, known concentrations.[9]

-

Analysis: Inject each standard solution into the HPLC system and record the corresponding peak area from the chromatogram.

-

Calibration Curve: Plot the peak area as a function of concentration. Perform a linear regression to generate a calibration curve. The curve should have a high correlation coefficient (R² > 0.99) to be considered reliable.[9]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence this property.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Key Factors Influencing the Solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 201004-29-7 CAS MSDS (FMOC-LYS(ME3)-OH HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Nα-Fmoc-L-lysine methyl ester hydrochloride (CAS 847658-45-1)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Nα-Fmoc-L-lysine methyl ester hydrochloride, with the CAS number 847658-45-1, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, drug development, and bioconjugation. Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group (Nα), a methyl ester protecting the carboxyl group, and a hydrochloride salt to enhance solubility. This strategic combination of protecting groups makes it an essential building block in Solid-Phase Peptide Synthesis (SPPS).

The primary function of this compound is to introduce a lysine residue into a growing peptide chain in a controlled manner. The Fmoc group provides temporary protection of the Nα-amino group, which can be selectively removed under mild basic conditions to allow for the stepwise elongation of the peptide.

Synonyms:

-

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride

-

Fmoc-L-Lys-OMe·HCl

-

Fmoc-Lysine-OMe HCl

Physicochemical and Quantitative Data

The following table summarizes the key quantitative and qualitative properties of Nα-Fmoc-L-lysine methyl ester hydrochloride.

| Property | Value | Reference(s) |

| CAS Number | 847658-45-1 | [1] |

| Molecular Formula | C₂₂H₂₇ClN₂O₄ | [1] |

| Molecular Weight | 418.91 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 125 - 127 °C | [1] |

| Optical Rotation | [α]D²⁰ = -10 ± 1 ° (c=2 in MeOH) | [1] |

| Storage Conditions | Store at -10 °C | [1] |

Core Applications and Methodologies

The principal application of Nα-Fmoc-L-lysine methyl ester hydrochloride is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This methodology allows for the efficient and controlled synthesis of custom peptides.

General Experimental Protocol for Fmoc-SPPS

While specific conditions may vary depending on the peptide sequence and scale, a generalized protocol for the incorporation of Nα-Fmoc-L-lysine methyl ester hydrochloride into a peptide chain is as follows:

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Nα-Fmoc-L-lysine methyl ester hydrochloride

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, IPA

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Methodology:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF. This exposes the free amino group for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF and other solvents to remove residual piperidine and byproducts.

-

Amino Acid Activation and Coupling: Nα-Fmoc-L-lysine methyl ester hydrochloride is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed to form a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.

-

Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).

-

Peptide Precipitation and Purification: The crude peptide is precipitated, collected, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Signaling Pathways and Downstream Applications

Nα-Fmoc-L-lysine methyl ester hydrochloride itself is a synthetic building block and does not directly interact with signaling pathways. However, the peptides synthesized using this compound can be designed to modulate a wide array of biological processes. The incorporation of lysine is particularly significant for several reasons:

-

Post-Translational Modifications: The epsilon-amino group of the lysine side chain is a common site for post-translational modifications such as ubiquitination, methylation, and acetylation, which are critical in regulating protein function and signaling. Peptides containing lysine can be used as substrates or inhibitors for enzymes involved in these pathways.

-

Structural Integrity: Lysine residues can form salt bridges, contributing to the stable three-dimensional structure of peptides and proteins, which is essential for their biological activity.

-

Bioconjugation: The primary amine on the lysine side chain provides a reactive handle for the attachment of other molecules, such as fluorescent dyes, biotin, or drug payloads, for various research and therapeutic applications.

The specific signaling pathway targeted depends entirely on the sequence and structure of the final peptide synthesized. For example, a peptide designed to mimic a protein-protein interaction domain could inhibit a specific signaling cascade.

The diagram below illustrates the potential role of a lysine-containing peptide in modulating a generic signaling pathway.

Conclusion

Nα-Fmoc-L-lysine methyl ester hydrochloride is a fundamental reagent for the synthesis of peptides with wide-ranging applications in research and drug development. Its well-defined structure and reactivity within the Fmoc-SPPS framework allow for the precise incorporation of lysine, enabling the creation of peptides that can probe and modulate complex biological systems. While the compound itself is a synthetic intermediate, its importance lies in the potential of the final peptide products to serve as therapeutic agents, research tools, and diagnostic probes. Further research utilizing peptides synthesized with this building block will continue to elucidate its role in advancing our understanding of biological pathways and developing novel therapeutics.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and biomedical research, synthetic peptides have emerged as a pivotal class of therapeutic agents and research tools. The ability to chemically synthesize peptides with high fidelity and purity is paramount. At the heart of the most widely adopted method for peptide synthesis—Solid-Phase Peptide Synthesis (SPPS)—lies the strategic use of protecting groups. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the cornerstone of contemporary peptide chemistry. This technical guide provides a comprehensive overview of the role of the Fmoc protecting group in peptide synthesis, detailing its chemical properties, mechanism of action, and the practical aspects of its application.

The Principle of Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[] This method simplifies the purification process, as excess reagents and byproducts can be washed away while the peptide remains immobilized.[] The success of SPPS hinges on the concept of "orthogonal" protecting groups. This principle dictates that different protecting groups used for the α-amino group and the amino acid side chains can be selectively removed under distinct chemical conditions.[]

The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal protection scheme.[3] The Fmoc group, which temporarily protects the α-amino group of the incoming amino acid, is base-labile. In contrast, the protecting groups for the reactive side chains of amino acids are acid-labile.[] This orthogonality ensures that the α-amino group can be deprotected to allow for the next amino acid coupling without prematurely removing the side-chain protecting groups.[]

Chemical Properties and Advantages of the Fmoc Group

The Fmoc group offers several distinct advantages over the older tert-butyloxycarbonyl (Boc) protecting group, which requires strongly acidic conditions for its removal.

-

Mild Deprotection Conditions: The most significant advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This avoids the repeated use of strong acids, which can degrade sensitive peptide sequences and the resin support.[]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), which are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[]

-

UV-Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance.[5] The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which can be quantified spectrophotometrically to monitor the progress of the deprotection and coupling reactions in real-time.[5][6] This allows for precise control over the synthesis process.

-

Compatibility: Fmoc chemistry is compatible with a wide range of modern coupling reagents, leading to high coupling efficiencies.[]

The Fmoc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using Fmoc-SPPS follows a cyclical workflow, as illustrated in the diagram below. Each cycle consists of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

References

An In-depth Technical Guide to the Principles and Applications of Fmoc-Lys-OMe.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-Lys-OMe.HCl, detailing its chemical properties, primary applications, and the strategic considerations for its use in peptide synthesis. While not a standard building block for solid-phase peptide synthesis (SPPS), this reagent is valuable for solution-phase methodologies and the synthesis of C-terminally modified peptides, which are of significant interest in drug development for their potential to enhance stability and bioavailability.

Core Principles of Fmoc-Lys-OMe.HCl

Fmoc-L-Lys-OMe.HCl is a derivative of the amino acid lysine with three key structural features:

-

Nα-Fmoc Protection: The α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, typically removed with a solution of piperidine in N,N-dimethylformamide (DMF), and is the cornerstone of Fmoc-based peptide synthesis.

-

C-Terminal Methyl Ester: The C-terminal carboxylic acid is protected as a methyl ester (-OMe). This modification prevents the carboxyl group from participating in coupling reactions, making the molecule unsuitable for direct incorporation into a growing peptide chain on a solid support in standard SPPS protocols.

-

Unprotected ε-Amino Group (as HCl salt): The side-chain (ε) amino group is not protected by an orthogonal protecting group like Boc. Instead, it is present as a hydrochloride salt. In solution, this protonated amine is less nucleophilic, but its presence requires careful consideration to avoid side reactions.

The primary utility of this compound lies in solution-phase peptide synthesis (SPPS) , where it can act as the C-terminal residue in the synthesis of dipeptides or larger peptide fragments.

Figure 1: Structural components of Fmoc-L-Lys-OMe.HCl.

Experimental Protocols and Data

Solution-Phase Dipeptide Synthesis

This compound is well-suited for the synthesis of dipeptides in solution. The following is a general protocol for the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to this compound.

Experimental Protocol: Synthesis of Boc-Ala-Lys(Fmoc)-OMe

-

Amine Salt Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or DMF. Add a tertiary base like N,N-diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free ε-amino group.

-

Carboxyl Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and a coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.0 eq) in DMF.

-

Coupling Reaction: Add DIPEA (2.0 eq) to the activated carboxyl component and then add this solution to the neutralized this compound solution. The reaction is typically stirred at room temperature for 2-4 hours.

-

Work-up and Purification: The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible solvent like ethyl acetate and washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data:

The efficiency of solution-phase coupling can vary based on the specific amino acids and coupling reagents used. Below are representative yields for similar dipeptide syntheses.

| Dipeptide Product | Coupling Reagents | Solvent | Yield (%) | Purity (%) |

| Z-Gly-Phe-OMe | HBTU/HOBt/DIPEA | DMF | 85-95% | >95% |

| Boc-Ala-Phe-OBn | EDC/HOBt/DIPEA | DCM/DMF | 80-90% | >95% |

| Boc-Val-Leu-OMe | T3P®/DIPEA | DCM | >95% | >98% |

Note: Data compiled from various literature sources on solution-phase peptide synthesis.

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Lys-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl). Adherence to these guidelines is crucial for maintaining the integrity, and stability of the compound, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Physicochemical Properties and Storage

This compound is a white to off-white solid, commonly used as a building block in solid-phase peptide synthesis (SPPS). Its stability is paramount for successful peptide synthesis.

Table 1: Storage Recommendations for this compound

| Condition | Solid Compound | Stock Solution |

| Temperature | Store at -10°C to -25°C for long-term storage. Short-term storage at 4°C is also acceptable.[1] | For short-term use (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[2] |

| Atmosphere | Store in a tightly sealed container to protect from moisture.[3][4] | Aliquot to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed. |

| Light | Store protected from light. | Store in amber or opaque vials. |

Handling and Personal Protective Equipment (PPE)

Due to its fine, powdery nature, appropriate handling procedures are necessary to prevent inhalation and skin contact.

Table 2: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Recommendation |

| Respiratory | Use a dust mask or work in a well-ventilated area, preferably a fume hood, when handling the solid.[3] |

| Hand | Wear nitrile or latex gloves.[3] |

| Eye | Use safety glasses or goggles.[3] |

| Skin | Wear a lab coat. |

General Handling Practices:

-

Avoid breathing dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat and sources of ignition.[3]

-

Ensure adequate ventilation in the handling area.[4]

Experimental Protocols

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a typical workflow and a detailed protocol for its use in a coupling reaction.

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Detailed Coupling Protocol for this compound

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Reagents:

-

This compound

-

Peptide-resin with a free amine

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

Procedure:

-

Resin Preparation: Ensure the resin has undergone Fmoc deprotection to expose the free amine. Wash the resin thoroughly with DMF.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the solution.

-

Allow the activation to proceed for a few minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Reaction:

-

Perform a Kaiser test on a small sample of resin beads. A yellow or colorless result indicates the absence of free primary amines and a complete reaction. A blue color signifies an incomplete reaction, requiring extended reaction time or a second coupling.

-

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

The following diagram illustrates the decision-making process during the coupling step.

Caption: Experimental workflow for the coupling and monitoring of this compound in SPPS.

Stability and Incompatibility

The Fmoc protecting group is known for its stability under acidic conditions and lability in the presence of a base, which is the cornerstone of its use in SPPS.

Table 3: Chemical Stability and Incompatibility

| Condition | Stability/Incompatibility |

| Acids | The Fmoc group is generally stable to acidic conditions, such as those used for the cleavage of Boc- and t-butyl-based side-chain protecting groups. |

| Bases | The Fmoc group is labile to basic conditions. It is readily cleaved by secondary amines like piperidine.[3] |

| Oxidizing Agents | Avoid contact with strong oxidizing agents.[3] |

| Reducing Agents | Generally stable to common reducing agents used in peptide chemistry. |

Spill Management and Waste Disposal

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.

Spill Cleanup:

-

Small Spills: For small spills of the solid material, carefully sweep or scoop it into a designated waste container.[2] Avoid generating dust.

-

Large Spills: For larger spills, use a shovel to transfer the material into a suitable waste disposal container.[2]

-

Solutions: If a solution containing this compound is spilled, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Waste Disposal:

-

Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local environmental regulations.[2]

-

Waste can be sent to a licensed chemical destruction facility or disposed of via controlled incineration.[3]

-

Do not discharge into sewer systems.[3]

The logical flow for handling a chemical spill is outlined below.

Caption: Logical relationship diagram for chemical spill response procedures.

References

An In-depth Technical Guide to Fmoc-Protected Lysine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core features of Fmoc-protected lysine derivatives, essential building blocks in modern peptide synthesis. It details their chemical properties, applications, and the experimental protocols crucial for their successful implementation in research and drug development.

Core Features of Fmoc-Protected Lysine Derivatives

Fmoc-protected lysine derivatives are fundamental components in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides. The primary role of these derivatives is to introduce lysine residues into a growing peptide chain in a controlled manner. Lysine, with its primary amine on the side chain, is a frequent site for post-translational modifications, bioconjugation, and influencing peptide solubility and structure.

The quintessential feature of these derivatives is the dual-protection strategy. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group of the lysine side chain is protected by a group that is typically acid-labile, most commonly the tert-butoxycarbonyl (Boc) group. This orthogonality is the cornerstone of Fmoc-based SPPS, allowing for the iterative removal of the Fmoc group to elongate the peptide chain without affecting the side-chain protection.[1][2]

The most commonly utilized derivative is Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) .[2] The Boc group on the side chain remains stable during the repeated cycles of Fmoc deprotection with a mild base (typically piperidine) and is removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[3]

Beyond the standard Fmoc-Lys(Boc)-OH, a variety of other side-chain protecting groups are employed to achieve specific synthetic goals, such as on-resin cyclization or modification. These alternative protecting groups offer different deprotection chemistries, providing an additional layer of orthogonality.[2][4]

Quantitative Data of Common Fmoc-Lysine Derivatives

For ease of comparison, the following table summarizes the key quantitative data for several commonly used Fmoc-protected lysine derivatives.

| Derivative Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-Lys(Boc)-OH | C₂₇H₃₄N₂O₆ | 468.57 | 71989-26-9 |

| Nα,Nε-bis-Fmoc-L-lysine | Fmoc-Lys(Fmoc)-OH | C₃₆H₃₄N₂O₆ | 590.67 | 78081-87-5 |

| Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine | Fmoc-Lys(Aloc)-OH | C₂₅H₂₈N₂O₆ | 452.50 | 146982-27-6 |

| Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine | Fmoc-Lys(Mtt)-OH | C₄₁H₄₀N₂O₄ | 624.77 | 167393-62-6 |

| Nα-Fmoc-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine | Fmoc-Lys(Dde)-OH | C₃₁H₃₅N₃O₆ | 561.63 | 150333-52-9 |

| Nα-Fmoc-Nε-azido-L-lysine | Fmoc-Lys(N₃)-OH | C₂₁H₂₂N₄O₄ | 394.43 | 159610-89-6 |

Experimental Protocols

Detailed methodologies are critical for reproducible success in peptide synthesis. The following sections provide standard protocols for the synthesis of the foundational building block, Fmoc-Lys(Boc)-OH, and its use in SPPS.

Synthesis of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH)

This protocol describes a common method for the preparation of Fmoc-Lys(Boc)-OH starting from L-lysine hydrochloride.

Materials:

-

L-Lysine monohydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Triethylamine (TEA)

-

Acetone

Procedure:

Step 1: Synthesis of Nε-Boc-L-lysine

-

Dissolve L-lysine monohydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the stirred lysine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Wash the aqueous mixture with diethyl ether to remove unreacted (Boc)₂O.

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Nε-Boc-L-lysine as a white solid.

Step 2: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine

-

Dissolve Nε-Boc-L-lysine in a 10% sodium carbonate solution.

-

Add a solution of Fmoc-OSu in acetone dropwise to the stirred solution at 0°C.

-

Allow the reaction to proceed at room temperature for several hours.

-

Acidify the reaction mixture with dilute HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield pure Fmoc-Lys(Boc)-OH.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocols outline the key steps in a standard Fmoc-SPPS cycle.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

-

SPPS resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Protocol 1: Fmoc Deprotection

-

Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the resin suspension for an initial 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 15-20 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts.

Protocol 2: Amino Acid Coupling

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF and DCM.

Protocol 3: Final Cleavage and Boc Deprotection

-

After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. For most peptides containing acid-labile side-chain protecting groups like Boc, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualization of Key Processes

Diagrams illustrating the chemical logic and workflows are invaluable for understanding the application of Fmoc-protected lysine derivatives.

References

The Versatility of Lysine: A Technical Guide to its Derivatives in Biotechnology

For Researchers, Scientists, and Drug Development Professionals

The amino acid lysine, with its reactive ε-amino group, serves as a versatile molecular scaffold in a multitude of biotechnological applications. Beyond its fundamental role as a protein building block, lysine and its derivatives are pivotal in the metabolic engineering of microorganisms for industrial-scale production, the targeted delivery of therapeutics, and the chemical modification of biologics to enhance their function. This technical guide provides an in-depth exploration of the core applications of lysine derivatives, presenting quantitative data, detailed experimental methodologies, and visual workflows to support research and development endeavors.

Metabolic Engineering for Enhanced L-Lysine Production

L-lysine is an essential amino acid with a significant global market, primarily as a feed additive.[1] Metabolic engineering of microorganisms, particularly Corynebacterium glutamicum and Escherichia coli, has been instrumental in optimizing L-lysine production.[2][3][4][5] These efforts focus on redirecting carbon flux towards the lysine biosynthetic pathway and removing negative feedback regulation.

Quantitative Data on L-Lysine Production by Engineered C. glutamicum Strains

The following table summarizes the L-lysine production titers and yields achieved through various metabolic engineering strategies in C. glutamicum.

| Strain | Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |

| C. glutamicum K-8 | Engineering of carbohydrate metabolism systems | Glucose and beet molasses | 221.3 ± 17.6 | 0.71 | [3] |

| Engineered C. glutamicum | Systems metabolic engineering with NADPH auto-regulation | Not specified | 223.4 ± 6.5 | Not specified | |

| C. glutamicum ATCC 13032 lysC(fbr) | Overexpression of zwf gene (G6P dehydrogenase) | Glucose | Increased by up to 70% | Increased by up to 70% | [6] |

| C. glutamicum Cg-Pst | Engineered to utilize phosphite, enabling nonsterile fermentation | Not specified | 41.00 | Not specified | [7] |

| C. glutamicum ATCC 13287 | Wild type for flux analysis studies | Glucose | 9.0 mM (approx. 1.3 g/L) | 0.13 cmol/cmol | [8] |

L-Lysine Biosynthetic Pathway in Corynebacterium glutamicum

The biosynthesis of L-lysine from aspartate involves a multi-step enzymatic pathway. Understanding this pathway is crucial for identifying key enzymes to target for overexpression or modification to enhance production.

Experimental Protocol: A General Method for Fed-Batch Fermentation of Engineered C. glutamicum for L-Lysine Production

This protocol provides a general framework for the fed-batch fermentation of engineered C. glutamicum strains. Specific parameters such as media composition, feeding strategy, and induction conditions will need to be optimized for the specific strain and process.

1. Pre-culture Preparation: a. Inoculate a single colony of the engineered C. glutamicum strain into a 50 mL tube containing 10 mL of seed medium. b. Incubate at 30°C with shaking at 220 rpm for 12-16 hours. c. Use the seed culture to inoculate a shake flask containing 100 mL of seed medium and incubate under the same conditions for 12-16 hours.

2. Bioreactor Inoculation and Batch Phase: a. Aseptically transfer the shake flask culture to a sterilized bioreactor containing the initial batch medium. The initial volume is typically 60-70% of the total working volume. b. Control the temperature at 30°C and the pH at 7.0 (controlled by automatic addition of ammonia or NaOH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.

3. Fed-Batch Phase: a. After the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated nutrient solution. b. The feeding strategy can be a constant feed, an exponential feed, or a DO-stat based feed to maintain optimal growth and production conditions. c. The feed solution typically contains a concentrated carbon source (e.g., glucose), nitrogen source, and other essential nutrients.

4. Sampling and Analysis: a. Take samples from the bioreactor at regular intervals. b. Measure the optical density (OD600) to monitor cell growth. c. Analyze the supernatant for L-lysine concentration using High-Performance Liquid Chromatography (HPLC). d. Monitor the concentration of the carbon source and any major by-products.

5. Harvest and Downstream Processing: a. Once the desired L-lysine concentration is reached and the production rate has significantly decreased, harvest the fermentation broth. b. Separate the cells from the supernatant by centrifugation or microfiltration. c. The L-lysine in the supernatant can be purified using techniques such as ion-exchange chromatography.

Lysine Derivatives in Bioconjugation

The ε-amino group of lysine is a common target for the covalent attachment of other molecules to proteins, a process known as bioconjugation.[5][9][][11] This technique is widely used to create antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with improved pharmacokinetic properties. A significant challenge in lysine bioconjugation is achieving site-selectivity due to the high abundance of lysine residues on the protein surface.[5][9]

Common Reagents for Lysine Bioconjugation

A variety of reagents with different reactive groups are used to target lysine residues. The choice of reagent depends on the desired stability of the resulting bond and the reaction conditions.

| Reagent Type | Reactive Group | Resulting Bond | Key Features |

| N-Hydroxysuccinimide (NHS) esters | Activated ester | Amide | Most common, forms stable bonds, but can have issues with hydrolysis and chemoselectivity.[][12][13] |

| Isothiocyanates | Isothiocyanate | Thiourea | Reacts with primary amines, but the resulting bond is less stable than an amide bond.[12] |

| Aldehydes | Aldehyde | Imine (reduced to a stable amine) | Used in reductive amination, a two-step process.[12] |

| Sulfonyl halides | Sulfonyl halide | Sulfonamide | Can offer improved chemoselectivity over NHS esters.[] |

| Iminoboronates | Iminoboronate | Boronate ester | Can provide reversible conjugation.[] |

Workflow for Site-Selective Lysine Modification in an Antibody

Achieving site-selective modification often requires specialized techniques that take advantage of the unique chemical environment of specific lysine residues.

Experimental Protocol: General Procedure for Lysine Conjugation to an Antibody

This protocol outlines a general method for conjugating a small molecule to an antibody via its lysine residues using an NHS-ester. Optimization of the molar ratio of the reagent to the antibody and reaction conditions is critical to control the drug-to-antibody ratio (DAR).

1. Antibody Preparation: a. Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.5). The buffer should be amine-free. b. Adjust the antibody concentration to a working range (typically 1-10 mg/mL).

2. Reagent Preparation: a. Dissolve the NHS-ester functionalized payload in a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

3. Conjugation Reaction: a. Add the desired molar excess of the reagent stock solution to the antibody solution while gently vortexing. b. Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours). The reaction time and temperature will influence the extent of conjugation.

4. Quenching the Reaction: a. To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM. These reagents contain primary amines that will react with any excess NHS-ester.

5. Purification of the Conjugate: a. Remove unconjugated payload and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

6. Characterization of the Conjugate: a. Determine the protein concentration using a UV-Vis spectrophotometer. b. Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase HPLC, or mass spectrometry. c. Assess the purity and aggregation of the conjugate by SEC. d. Evaluate the biological activity of the conjugate in a relevant in vitro assay.

Lysine-Based Polymers for Drug and Gene Delivery

Poly-L-lysine (PLL) and other lysine-containing polymers are widely investigated as non-viral vectors for the delivery of therapeutic agents such as small molecule drugs, DNA, and siRNA.[14][15] The cationic nature of these polymers allows them to electrostatically interact with negatively charged nucleic acids, condensing them into nanoparticles that can be taken up by cells.[16]

Characteristics of Lysine-Based Nanoparticles for Drug Delivery

The properties of lysine-based drug delivery systems can be tuned by modifying the polymer structure and formulation.

| Nanoparticle Formulation | Key Features | Therapeutic Cargo | Reference |

| Hyaluronic acid-graft-poly(L-lysine) (HA-g-PLys) | Biodegradable, forms self-assembled nanoparticles, capable of binding DNA and siRNA. | DNA, siRNA | [17] |

| L-lysine functionalized mesoporous silica nanoparticles | pH-responsive release of cargo. | Curcumin | [18] |

| Poly(lactic acid)-poly(ethylene glycol)-poly(L-lysine) (PLA-PEG-PLL) | Biodegradable tri-block copolymer, forms nanoparticles for gene delivery. | Plasmid DNA | [16] |

| Ionizable lysine-based lipids (ILL) | Form lipid nanoparticles with pH-dependent ionization for siRNA delivery. | siRNA | [19] |

| Poly-L-lysine nanoparticles with pH-sensitive release | PEGylated for prolonged circulation, theranostic capabilities with imaging agents. | Curcumin, Cyanine 5.5 | [20] |

Structure of a Lysine-Based Polymeric Micelle for Drug Delivery

Polymeric micelles are self-assembled nanostructures with a core-shell architecture, which can encapsulate hydrophobic drugs in their core.

Experimental Protocol: Synthesis of L-lysine-Modified Mesoporous Silica Nanoparticles (MSNs)

This protocol describes a method for synthesizing L-lysine-functionalized MSNs for pH-responsive drug delivery, based on the work of[18].

1. Synthesis of 3-glycidoxypropyl trimethoxy silane (GPTS) modified MSNs (MS@GPTS): a. Dissolve 1.5 g of cetyltrimethylammonium bromide (CTAB) in 200 mL of deionized water with magnetic stirring. b. Add 3 g of ammonia solution and stir for 30 minutes. c. Slowly add a pre-mixed solution of GPTS and tetraethyl orthosilicate (TEOS) (20:80 mol%) in 5 mL of ethanol. d. Stir the suspension for 12 hours at 45°C and then for 24 hours at 80°C. e. Collect the precipitate by filtration, wash with deionized water and ethanol, and dry at 60°C. f. Remove the CTAB template by extraction or calcination.

2. Functionalization with L-lysine (MS@Lys): a. Disperse 0.5 g of MS@GPTS nanoparticles in 100 mL of an ethanol-water mixture (40:60) and sonicate for 5 minutes. b. Add a solution of 0.2 g of L-lysine in 10 mL of deionized water to the nanoparticle dispersion with magnetic stirring. c. Heat the reaction mixture at 70°C for 12 hours. d. Filter the suspension, wash with deionized water and ethanol, and dry under vacuum at 50°C overnight.

3. Drug Loading: a. Disperse 0.2 g of MS@Lys nanoparticles in 50 mL of ethanol. b. Add a solution of the drug (e.g., 50 mg of curcumin in 5 mL of ethanol). c. Sonicate the suspension for 5 minutes and stir for 2 hours. d. Collect the drug-loaded nanoparticles by centrifugation, wash to remove unloaded drug, and dry.

Lysine Derivatives as Biomaterials and Surfactants

The amphiphilic nature of certain lysine derivatives allows them to self-assemble into various structures, making them suitable for applications as biomaterials and surfactants.[13] These bio-based surfactants are of interest due to their biocompatibility and biodegradability.[21][22]

Properties of Lysine-Based Surfactants

The properties of lysine-based surfactants can be tailored by modifying the hydrophobic and hydrophilic portions of the molecule.

| Surfactant | Hydrophobic Group | Key Properties | Potential Applications | Reference |

| Sodium Nα-acyl lysine | C8-C12 acyl chains | Self-assembles into vesicles, good surface activity. | Drug delivery, cosmetics. | [13] |

| Nε-acyl lysine methyl esters | Lauroyl, myristoyl, palmitoyl | Cationic, biocompatible, biodegradable, moderate antimicrobial activity. | Antimicrobial agents, drug delivery. | [21] |

| Cholesteryl lysinate (CL), Oleyl lysinate (OL), Decyl lysinate (DL) | Cholesterol, oleyl, decyl | Biodegradable, form complexes with insulin via hydrophobic ion pairing. | Drug delivery for biologics. | [22] |

| Lysine-derived silicone surfactants | Silicone chains | Form stable water-in-oil emulsions, resilient to pH and temperature changes. | Emulsifiers in personal care products. | [23] |

Experimental Protocol: Synthesis of Nα-acyl Lysine-Based Surfactants

This protocol is a generalized procedure for the synthesis of Nα-acyl lysine derivatives, adapted from[13].

1. Synthesis of α-amino-ε-caprolactam (ACL): a. Heat L-lysine in a suitable solvent such as n-hexyl alcohol to induce intramolecular cyclization to form ACL.

2. Acylation of ACL: a. React ACL with an acyl chloride of the desired chain length (e.g., octanoyl chloride, lauroyl chloride) to form the α-amide-ε-caprolactam.

3. Hydrolysis to form the final surfactant: a. Hydrolyze the α-amide-ε-caprolactam under alkaline conditions in an aqueous solution to open the lactam ring and form the sodium salt of the Nα-acyl lysine. b. For longer chain derivatives, a co-solvent such as butanol may be needed to improve solubility.

4. Purification and Characterization: a. Purify the final product by recrystallization or chromatography. b. Characterize the structure and purity of the surfactant using techniques such as NMR and mass spectrometry. c. Evaluate the surface-active properties by measuring the critical micelle concentration (CMC) using methods like tensiometry.

Enzymatic Modification of Lysine Residues

Post-translational modifications of lysine residues, such as ubiquitination and oxidation, play a crucial role in regulating protein function, localization, and degradation.[17][24][25] In vitro enzymatic systems are valuable tools for studying these modifications and for the site-specific modification of proteins.

The Ubiquitination Cascade

Ubiquitination is a multi-step enzymatic process that attaches ubiquitin, a small regulatory protein, to a lysine residue on a target protein.[26][27][28]

Experimental Protocol: In Vitro Ubiquitination Assay

This is a general protocol for performing an in vitro ubiquitination assay to modify a substrate protein at lysine residues. Specific enzyme and substrate concentrations, as well as reaction times, will need to be optimized.

1. Reaction Setup: a. In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2):

- Recombinant E1 activating enzyme

- Recombinant E2 conjugating enzyme

- Recombinant E3 ligase (specific for the substrate)

- Substrate protein

- Ubiquitin

- ATP solution b. The final reaction volume is typically 20-50 µL.

2. Initiation and Incubation: a. Initiate the reaction by adding the ATP solution. b. Incubate the reaction mixture at 30-37°C for a specified time (e.g., 30-90 minutes).

3. Stopping the Reaction: a. Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

4. Analysis: a. Analyze the reaction products by SDS-PAGE followed by Western blotting. b. Use an antibody specific to the substrate protein to observe the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the substrate. c. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the modified substrate.

References

- 1. [PDF] Site-selective lysine conjugation methods and applications towards antibody–drug conjugates | Semantic Scholar [semanticscholar.org]

- 2. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic engineering for L-lysine production by Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nonsterile l-Lysine Fermentation Using Engineered Phosphite-Grown Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-Depth Profiling of Lysine-Producing Corynebacterium glutamicum by Combined Analysis of the Transcriptome, Metabolome, and Fluxome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]

- 14. KEGG PATHWAY: Lysine biosynthesis - Corynebacterium glutamicum R [kegg.jp]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]